2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile
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Description
The compound “2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile” is a complex organic molecule. It contains a fluorophenyl group, an ethyl group, a piperidinyl group, a carbonyl group, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, 4-Fluorophenylacetonitrile, a component of the compound, is used as a starting reagent in the synthesis of various derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the compound, while the piperidinyl group would introduce a cyclic structure. The carbonyl group would add polarity, and the benzonitrile group would further contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the fluorophenyl group could undergo electrophilic aromatic substitution, and the carbonyl group could participate in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the fluorophenyl and benzonitrile groups could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .Safety and Hazards
Properties
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-11-9-16(10-12-19)7-8-17-4-3-13-24(15-17)21(25)20-6-2-1-5-18(20)14-23/h1-2,5-6,9-12,17H,3-4,7-8,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHCHGFKVSORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C#N)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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